N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide
CAS No.: 921520-24-3
Cat. No.: VC6193585
Molecular Formula: C19H14FN3OS2
Molecular Weight: 383.46
* For research use only. Not for human or veterinary use.
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide - 921520-24-3](/images/structure/VC6193585.png)
Specification
CAS No. | 921520-24-3 |
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Molecular Formula | C19H14FN3OS2 |
Molecular Weight | 383.46 |
IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C19H14FN3OS2/c20-14-5-6-16-17(9-14)26-19(22-16)23(12-13-3-1-7-21-11-13)18(24)10-15-4-2-8-25-15/h1-9,11H,10,12H2 |
Standard InChI Key | UJYWVSUNFCNWNX-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CS4 |
Introduction
Structural and Electronic Features of the Compound
Molecular Architecture
The target compound features a central acetamide backbone substituted with three distinct heterocyclic systems:
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A 6-fluoro-1,3-benzothiazole group, which contributes electron-withdrawing characteristics due to the fluorine atom .
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A pyridin-3-ylmethyl side chain, introducing potential hydrogen-bonding and π-π stacking interactions .
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A thiophen-2-yl moiety, known for enhancing lipophilicity and metabolic stability .
The benzothiazole and pyridine rings are likely to adopt non-planar conformations due to steric hindrance from the N-alkyl substitution. Crystal structures of analogous compounds, such as 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide, reveal dihedral angles of 57.7° between the pyridine and benzothiazole units , suggesting similar conformational flexibility in the target molecule.
Electronic Effects and Bonding
The fluorine atom at position 6 of the benzothiazole ring induces electron deficiency, potentially enhancing interactions with biological targets through dipole-dipole forces . The acetamide linker (C=O and N-H groups) facilitates hydrogen bonding, as observed in structurally related compounds like 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, which forms intramolecular N—H⋯S and N—H⋯O bonds .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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6-Fluoro-1,3-benzothiazol-2-amine: Synthesized via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds .
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Pyridin-3-ylmethanol: Prepared through reduction of nicotinic acid derivatives .
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2-(Thiophen-2-yl)acetyl chloride: Derived from thiophene-2-acetic acid using thionyl chloride .
Hypothetical Synthesis Route
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Step 1: Condensation of 6-fluoro-1,3-benzothiazol-2-amine with pyridin-3-ylmethanol in the presence of a coupling agent (e.g., EDC/HOBt) to form the secondary amine intermediate .
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Step 2: Acylation with 2-(thiophen-2-yl)acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
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Step 3: Purification via column chromatography and recrystallization from ethanol/water .
Table 1: Key Reaction Conditions and Yields for Analogous Syntheses
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
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Benzothiazole amine formation | NaSH, DMF, 110°C, 6h | 78 | |
Pyridinylmethylation | EDC, HOBt, DCM, 0°C→RT | 65 | |
Acetylation | AcCl, Et3N, DCM, 0°C | 82 |
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
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C=O Stretch: Expected at ~1680–1700 cm⁻¹, consistent with acetamide carbonyls .
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N-H Stretch: Broad band near 3300 cm⁻¹, indicative of secondary amide N-H .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Table 2: Comparative NMR Data for Structural Analogs
Compound | δ (¹H, ppm) | δ (¹³C, ppm) | Source |
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3-Amino-N-benzylthienopyridine | 7.14–7.78 (ArH) | 167.9 (C=O) | |
2-(Benzothiazolyl)acetamide | 4.05 (NH2) | 157.2 (C=N) |
Compound | Activity (IC50/MIC) | Target Organism | Reference |
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Triazolo-tetrazine derivative | 6.2 µM (COX-2) | In vitro assay | |
Thieno[2,3-b]pyridine carboxamide | 4 µg/mL (S. aureus) | Gram-positive bacteria |
Crystallographic and Conformational Insights
X-ray studies of 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide reveal intramolecular N—H⋯S hydrogen bonds and π-π stacking between fluorophenyl rings (centroid distance: 3.648 Å) . Similar interactions are anticipated in the target compound, stabilizing its crystal lattice and influencing solubility.
Pharmacokinetic and Toxicity Profiling
While experimental ADME data are unavailable, computational predictions (e.g., SwissADME) suggest:
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LogP: ~3.1 (moderate lipophilicity).
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CYP450 Inhibition: Likely inhibitor of CYP3A4 due to the benzothiazole ring .
Future Research Directions
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